4-Ethynylbenzonitrile
Overview
Description
4-Ethynylbenzonitrile is an organic compound with the molecular formula C₉H₅N. It is a pale yellow solid at room temperature and is slightly soluble in water. This compound is known for its stability in air but can decompose at high temperatures. It is used as an important intermediate in organic synthesis and has applications in various fields, including materials science and pharmaceuticals .
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Ethynylbenzonitrile can be synthesized through several methods. One common method involves the reaction of 4-ethynylphenylboronic acid with copper(II) chloride in chloroform. The reaction conditions typically include room temperature and a reaction time of several hours .
Industrial Production Methods: In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the quality and yield of the product. The compound is then purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions: 4-Ethynylbenzonitrile undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium amide and organolithium compounds are commonly employed.
Major Products:
Oxidation: 4-Cyanobenzoic acid.
Reduction: 4-Ethynylaniline.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
4-Ethynylbenzonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Ethynylbenzonitrile involves its ability to interact with various molecular targets through hydrogen bonding and π-π interactions. The compound’s ethynyl and nitrile groups allow it to form stable complexes with other molecules, influencing their reactivity and stability. These interactions are crucial in its applications in materials science and pharmaceuticals .
Comparison with Similar Compounds
- 4-Cyanophenylacetylene
- 4-Ethynylaniline
- 4-Ethynylbiphenyl
- 4-Ethynylbenzoate
Comparison: 4-Ethynylbenzonitrile is unique due to its combination of an ethynyl group and a nitrile group, which provides it with distinct reactivity and stability. Compared to similar compounds, it offers a balance of electronic properties and steric effects, making it a versatile intermediate in organic synthesis .
Properties
IUPAC Name |
4-ethynylbenzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5N/c1-2-8-3-5-9(7-10)6-4-8/h1,3-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGNMUUUMQJXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20404122 | |
Record name | 4-Ethynylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3032-92-6 | |
Record name | 4-Ethynylbenzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20404122 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethynylbenzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
A: 4-Ethynylbenzonitrile, when combined with silver triflate (AgOTf), forms crystalline structures with a consistent pseudohexagonal porous framework. [] This architecture arises from the coordination of the nitrile group (C≡N) with the silver ion and the ability of the ethynyl group (C≡C) to participate in π-π interactions. The size of the pores within this framework can be modified by introducing various pendant groups to the central benzene ring of this compound or by elongating the spacer units connecting the central benzene ring and the nitrile groups. []
A: Spectroscopic investigations reveal that this compound interacts with water molecules primarily through its nitrile group (C≡N), forming a cyclic complex stabilized by C-H...O and O-H...π hydrogen bonds. [] Interestingly, this interaction pattern differs significantly from that observed with phenylacetylene and fluorophenylacetylenes, highlighting the influence of the nitrile group on the molecule's hydrogen bonding behavior. []
A: Yes, this compound serves as a key component in the organic semiconductor material CYT-1 (4-ethylbenzoyl-3-(this compound-phenyl)-thiourea). [] The presence of both the -NH-C=O and the acetylide -C≡C groups in CYT-1 provides potential active sites for hydrogen bonding and π-π interactions with carbon dioxide (CO2). This interaction mechanism allows for the development of chemiresistive CO2 sensors based on CYT-1. []
A: Incorporating this compound as a substituent in BODIPY dyes leads to a redshift in both absorption and emission spectra compared to unsubstituted BODIPYs. [] This shift can be attributed to the electron-withdrawing nature of the nitrile group, which enhances the intramolecular charge transfer within the BODIPY molecule. The extent of this shift is further modulated by the nature of other substituents present on the BODIPY core, with electron-donating groups causing a blueshift and electron-withdrawing groups enhancing the redshift. []
A: this compound is a versatile ligand in the synthesis of ruthenium complexes. For example, it reacts with a ruthenium azido complex ([Ru]–N3, where [Ru] = (η5-C5H5)(dppe)Ru, dppe = Ph2PCH2CH2PPh2) to yield N(2)-bound ruthenium 4-aryl-1,2,3-triazolato complexes through a [3 + 2] cycloaddition reaction. [] Additionally, the molecule 1,3,5-tris(this compound)benzene, featuring three this compound units, has been explored as a platform for constructing trimetallic ruthenium complexes. [] These complexes hold potential applications in various fields, including catalysis and materials science.
A: The trans-Pt(PMe3)2(C≡CC6H4CN)2 organometallic ligand, synthesized from this compound, demonstrates surprising flexibility when forming two-dimensional coordination polymers with CuX salts (X = Br, I). [] Despite its rigid structure, the ligand undergoes significant distortions in its C≡C-C angles and rotations around its Pt-CC bonds to accommodate the formation of these layered polymers. These structural changes within the ligand result in red-shifted emissions, highlighting the impact of ligand flexibility on the photophysical properties of coordination polymers. []
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